8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
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Overview
Description
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused rings, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the complex fused ring system. For example, a common synthetic route may involve the condensation of a chlorophenyl-substituted hydrazine with a propylsulfanyl-substituted pyrimidine under acidic conditions, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors or batch reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product. Catalysts and reagents used in these processes are selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and are also used in medicinal chemistry for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are used to develop functionalized ligands for targeting adenosine receptors.
Pyrimido[2,1-b][1,3]benzothiazoles: These compounds are known for their applications in materials science and as fluorescent probes.
Uniqueness
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine stands out due to its unique combination of a chlorophenyl group and a propylsulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.
Properties
Molecular Formula |
C17H18ClN5S |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-propylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C17H18ClN5S/c1-2-10-24-17-21-16-14(15-19-8-3-9-22(15)17)11-20-23(16)13-6-4-12(18)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
InChI Key |
PFXNNRJZROTIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41 |
Origin of Product |
United States |
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